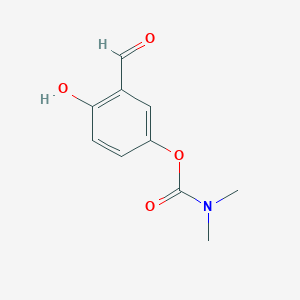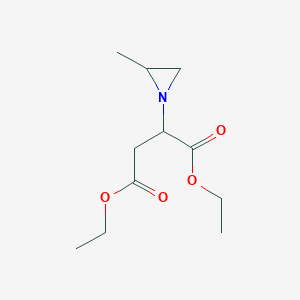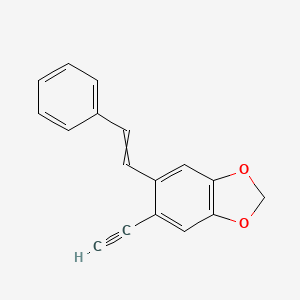
1-(3,4-Dichlorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 3-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Reaction Scheme: [ \text{3,4-Dichlorobenzaldehyde} + \text{3-Acetylquinoline} \xrightarrow{\text{NaOH}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield epoxides, while reduction with NaBH4 can produce alcohols.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one
- 1-(3,4-Dichlorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one
- 1-(3,4-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one
Uniqueness
1-(3,4-Dichlorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the specific positioning of the quinolinyl group at the 3-position. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
914384-05-7 |
|---|---|
Formule moléculaire |
C18H11Cl2NO |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-quinolin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H11Cl2NO/c19-15-7-6-14(10-16(15)20)18(22)8-5-12-9-13-3-1-2-4-17(13)21-11-12/h1-11H |
Clé InChI |
KWGIIKAPYAHBGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)

![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)


![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
![2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12608508.png)


![(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12608531.png)

